![molecular formula C28H25NO6 B606501 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid CAS No. 1233706-88-1](/img/structure/B606501.png)
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available.
CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.
Applications De Recherche Scientifique
Positron Emission Tomography (PET) Radioligands for Imaging Brain cPLA2α
This compound was investigated for its potential as a PET radioligand for imaging cytosolic phospholipase A2α (cPLA2α) in the brain, which could be significant for studying neuropsychiatric and neurodegenerative disorders associated with oxidative stress and neuroinflammation (Fisher et al., 2018).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives, related to the compound , have shown significant antibacterial and moderate antifungal activities, suggesting their potential use in developing new antimicrobial agents (Raju et al., 2015).
Anticancer Activity
Derivatives of indole-carboxylic acids have been identified with significant antimitotic activity at micromolar concentrations, indicating their potential in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Metabolic Stability of cPLA2α Inhibitors
The metabolic stability of this compound, as a potent cPLA2α inhibitor, has been studied, which is crucial for its therapeutic application in treating inflammatory diseases (Fabian et al., 2013).
Inhibition of Cytosolic Phospholipase A2α and Fatty Acid Amide Hydrolase
Investigations have been conducted on the effect of structural variations on enzyme inhibitory potency and metabolic stability, which is essential for the development of analgesic and anti-inflammatory drugs (Sundermann et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid is cytosolic phospholipase A2α (cPLA2α) . cPLA2α specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This enzyme plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process .
Mode of Action
This compound acts as a highly potent inhibitor of cPLA2α . It suppresses the formation of lipid droplets and the secretion of Prostaglandin E2 (PGE2) . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells .
Biochemical Pathways
By inhibiting cPLA2α, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation . By suppressing the activity of cPLA2α, the compound reduces the production of these inflammatory mediators .
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf and dmso .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cPLA2α and the suppression of lipid droplets formation and PGE2 secretion . It also inhibits the expression of the phosphorylated cPLA2-α (p-cPLA2-α) in cells . These actions result in strong anti-inflammatory effects .
Action Environment
It is known that the compound demonstrates strong anti-inflammatory effects when applied topically at a dose of 01 mg/ear in a mouse model of acute irritant contact dermatitis .
Analyse Biochimique
Biochemical Properties
CAY10650 interacts with the enzyme cPLA2α, which specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This interaction plays a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Cellular Effects
The effects of CAY10650 on cells are primarily related to its role as a cPLA2α inhibitor. By inhibiting cPLA2α, CAY10650 can suppress the formation of lipid droplets and the secretion of PGE2 . These effects can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, CAY10650 exerts its effects by binding to cPLA2α and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular processes, particularly those related to inflammation and lipid metabolism .
Metabolic Pathways
CAY10650 is involved in the arachidonic acid metabolic pathway through its interaction with cPLA2α
Propriétés
IUPAC Name |
3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJZPHWNDZOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CAY10650?
A1: CAY10650 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) [, ]. While the provided research papers do not delve into the specific binding interactions, they highlight its role in blocking the activity of cPLA2α, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition subsequently impacts downstream signaling pathways involved in inflammation and other cellular processes.
Q2: How does CAY10650 affect atrial natriuretic peptide (ANP) secretion in hypoxic conditions?
A2: The research by [] demonstrates that CAY10650 significantly attenuates hypoxia-induced ANP secretion in isolated beating rat atria. This effect is attributed to its inhibitory action on cPLA2α, which is involved in the endothelin-1 (ET-1) mediated upregulation of NOX4 expression. By inhibiting cPLA2α, CAY10650 disrupts this signaling cascade and ultimately reduces ANP secretion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.